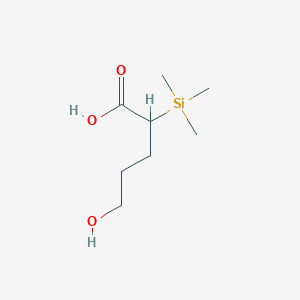![molecular formula C19H22ClN3O2 B12633986 2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12633986.png)
2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid is a complex organic compound that features a piperazine ring substituted with an amino-chlorophenyl group and a benzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under reflux conditions.
Substitution with Amino-Chlorophenyl Group: The piperazine ring is then reacted with 2-amino-3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the amino-chlorophenyl group.
Benzylation: The intermediate product is further reacted with benzyl chloride in the presence of a base to introduce the benzyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Azides or thiol-substituted derivatives.
科学的研究の応用
2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor or intermediate in the synthesis of various pharmacologically active compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
作用機序
The mechanism of action of 2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- 2-(2-Amino-4-chlorophenyl)acetic acid
- 2-Chlorophenylacetic acid
- 2-Amino-2-(2-chlorophenyl)acetic acid
Uniqueness
2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C19H22ClN3O2 |
|---|---|
分子量 |
359.8 g/mol |
IUPAC名 |
2-[1-(2-amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C19H22ClN3O2/c20-16-7-4-8-17(19(16)21)23-10-9-22(13-15(23)11-18(24)25)12-14-5-2-1-3-6-14/h1-8,15H,9-13,21H2,(H,24,25) |
InChIキー |
YZGZVOCPNCBJLW-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CC(=O)O)C3=C(C(=CC=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12633904.png)
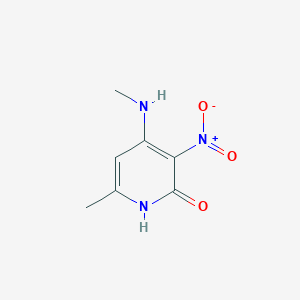
![2-[(2R)-2-Amino-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12633910.png)
![(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid](/img/structure/B12633921.png)
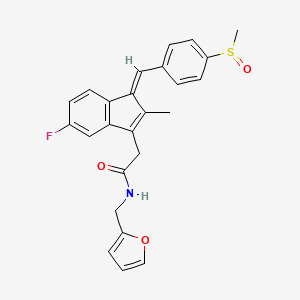
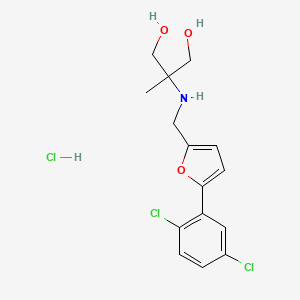
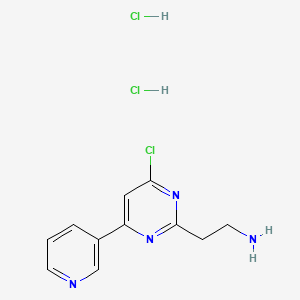
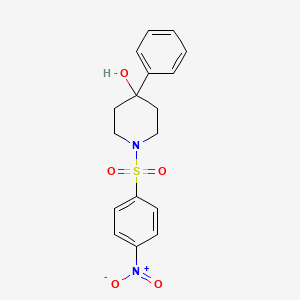
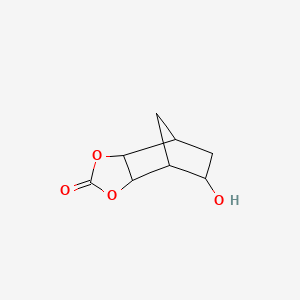
![2-Bromo-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12633969.png)
![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12633971.png)
